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Compound of Interest

Compound Name: Antituberculosis agent-10

Cat. No.: B12363638 Get Quote

Audience: Researchers, scientists, and drug development professionals in the field of

tuberculosis research and drug discovery.

Introduction: Antituberculosis Agent-10 (ATA-10) is a novel investigational compound

demonstrating potent bactericidal activity against Mycobacterium tuberculosis (Mtb) in vitro. Its

proposed mechanism of action involves the specific inhibition of the mycolic acid biosynthesis

pathway, a critical component of the mycobacterial cell wall. These application notes provide

detailed protocols for the preparation of an oral formulation of ATA-10 suitable for in vivo

efficacy and pharmacokinetic studies in a murine model of tuberculosis. The included data is

representative of typical results obtained during preclinical evaluation.

Data Presentation
Formulation Composition
A stable, oral formulation was developed to enhance the bioavailability of the hydrophobic ATA-

10 compound.
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Component Concentration (w/v) Purpose

Antituberculosis Agent-10 1.0% Active Agent

Kolliphor® HS 15 20.0% Solubilizer

Propylene Glycol 10.0% Co-solvent

Sterile Water for Injection q.s. to 100% Vehicle

Table 1: Composition of the oral formulation for ATA-10.

Pharmacokinetic Profile in BALB/c Mice
Pharmacokinetic parameters were assessed in uninfected BALB/c mice following a single oral

gavage dose of 25 mg/kg.

Parameter Value (Mean ± SD)

Cmax (Maximum Plasma Concentration) 4.8 ± 0.9 µg/mL

Tmax (Time to Cmax) 2.0 hours

AUC₀₋₂₄ (Area Under the Curve, 0-24h) 35.2 ± 5.1 µg·h/mL

t½ (Elimination Half-life) 6.3 hours

Table 2: Key pharmacokinetic parameters of ATA-10 following oral administration.

In Vivo Efficacy in a Murine TB Model
The efficacy of ATA-10 was evaluated in BALB/c mice infected with Mtb H37Rv. Treatment

commenced four weeks post-infection and continued for four weeks.
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Treatment Group
(Oral Gavage)

Dose (mg/kg)
Lung CFU (log₁₀ ±
SD)

Spleen CFU (log₁₀ ±
SD)

Vehicle Control - 6.8 ± 0.4 5.1 ± 0.3

Isoniazid (INH) 10 4.1 ± 0.3 3.0 ± 0.2

ATA-10 25 4.5 ± 0.5 3.4 ± 0.4

Table 3: Mycobacterial burden in lungs and spleens after a four-week treatment period.

Proposed Mechanism of Action
ATA-10 is hypothesized to act by non-covalently binding to and inhibiting InhA, an enoyl-acyl

carrier protein reductase essential for mycolic acid synthesis. This disruption weakens the

mycobacterial cell wall, leading to increased susceptibility to host immune pressures and

eventual cell lysis.
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Caption: Proposed inhibitory pathway of Antituberculosis Agent-10 (ATA-10) on the mycolic

acid synthesis cycle in Mtb.

Experimental Protocols
Protocol for Preparation of ATA-10 Oral Formulation (10
mg/mL)
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Preparation: In a sterile, light-protected vial, weigh out 2.0 g of Kolliphor® HS 15 and 1.0 g of

Propylene Glycol.

Dissolution of ATA-10: Add 0.1 g of ATA-10 powder to the vial.

Mixing: Place the vial on a magnetic stirrer at a low speed and moderate heat (approx. 40°C)

until the ATA-10 is completely dissolved. This may take 15-30 minutes. The resulting solution

should be clear.

Final Volume: Allow the solution to cool to room temperature. Add sterile water for injection to

a final volume of 10 mL and mix thoroughly.

Storage: Store the final formulation at 4°C, protected from light. The formulation is stable for

up to 7 days. Before each use, vortex briefly to ensure homogeneity.

Protocol for In Vivo Efficacy Study
This protocol outlines the workflow for a standard 4-week efficacy study in a murine model.
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Caption: Experimental workflow for the in vivo efficacy assessment of ATA-10 in a murine

tuberculosis model.

Animal Model: Use 6- to 8-week-old female BALB/c mice.

Acclimatization: Allow mice to acclimatize for one week prior to infection.

Infection: Infect mice via the aerosol route using a Madison chamber calibrated to deliver

approximately 100-200 bacilli of Mtb H37Rv to the lungs.

Pre-treatment Period: House the mice for four weeks to allow a stable, chronic infection to

establish.

Treatment Groups: Randomize mice into treatment groups (n=8-10 per group):

Group 1: Vehicle control (oral gavage).

Group 2: Isoniazid (10 mg/kg, oral gavage).

Group 3: ATA-10 (25 mg/kg, oral gavage).

Administration: Administer treatments daily for 28 consecutive days. Monitor mouse body

weight and clinical signs weekly.

Endpoint Analysis: At 24 hours after the final dose, euthanize mice. Aseptically remove the

lungs and spleen.

CFU Enumeration: Homogenize tissues in sterile saline with 0.05% Tween-80. Plate serial

dilutions of the homogenates onto Middlebrook 7H11 agar supplemented with OADC.

Incubate plates at 37°C for 3-4 weeks and count the number of colonies to determine the

bacterial load (CFU).

Data Analysis: Convert CFU counts to log₁₀ values. Analyze for statistical significance using

an appropriate test, such as ANOVA followed by Dunnett's multiple comparison test.
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[https://www.benchchem.com/product/b12363638#antituberculosis-agent-10-formulation-for-
in-vivo-studies]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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